![molecular formula C9H7FN2O2 B13180366 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Substitution: Nucleophilic aromatic substitution is a common reaction for functionalizing the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Substitution: Non-nucleophilic solvents like tert-butanol to increase yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield tetracyclic derivatives .
Scientific Research Applications
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives like zolpidem act by blocking γ-aminobutyric acid receptors, leading to their hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia.
Alpidem: Used for brain function disorders.
Uniqueness
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is unique due to its specific fluorine substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and chemical processes.
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(8-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-7-2-1-3-12-6(4-8(13)14)5-11-9(7)12/h1-3,5H,4H2,(H,13,14) |
InChI Key |
DPCYYRUWNBGBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


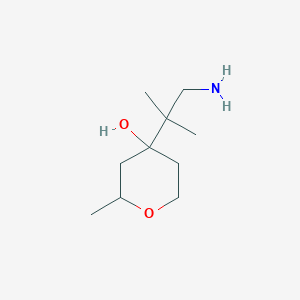
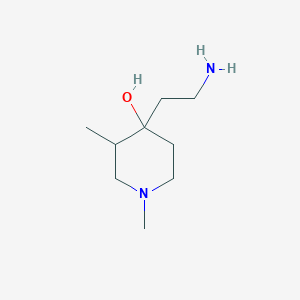
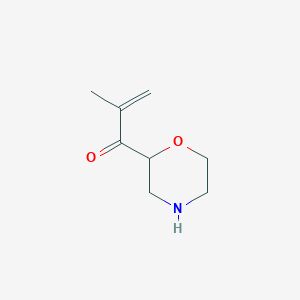
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)

![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)

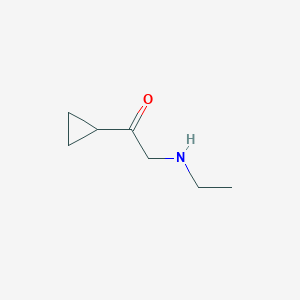
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
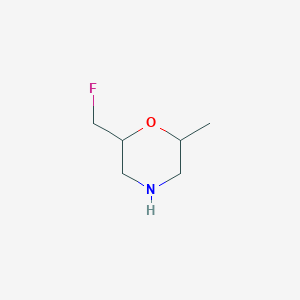
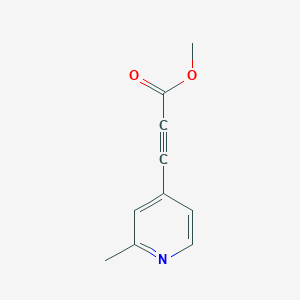

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
